Cyclopentyl 2-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl ketone
CAS No.: 898781-17-4
VCID: VC3871311
Molecular Formula: C20H27NO3
Molecular Weight: 329.4 g/mol
* For research use only. Not for human or veterinary use.
![Cyclopentyl 2-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl ketone - 898781-17-4](/images/structure/VC3871311.png)
Description |
Cyclopentyl 2-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl ketone is an organic compound with the molecular formula C20H27NO3 and a CAS number of 898781-17-4 . This compound features a cyclopentyl group attached to a phenyl ketone, which includes a complex spirocyclic moiety consisting of a 1,4-dioxa and an azaspiro group. The presence of these functional groups suggests potential applications in medicinal chemistry and material science. Synthesis and PreparationThe synthesis of Cyclopentyl 2-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl ketone typically involves multiple steps, including the formation of the spirocyclic moiety and its attachment to the phenyl ketone framework. Each step requires careful optimization to ensure high yields and purity of the final product. Potential ApplicationsGiven its structural features, Cyclopentyl 2-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl ketone may have applications in medicinal chemistry, particularly in the development of drugs targeting specific biological pathways. Its unique spirocyclic structure could also be of interest in material science for the design of novel materials with specific properties. Comparison with Similar CompoundsCyclopentyl 2-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl ketone can be compared with other compounds featuring similar structural motifs:
Research Findings and Future DirectionsWhile specific biological activity data for Cyclopentyl 2-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl ketone is limited, its structural features suggest potential pharmacological properties. Further studies are necessary to elucidate its biological mechanisms and efficacy. Interaction studies with biological systems would provide valuable insights into its potential applications. |
||||||||||||||||
---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|
CAS No. | 898781-17-4 | ||||||||||||||||
Product Name | Cyclopentyl 2-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl ketone | ||||||||||||||||
Molecular Formula | C20H27NO3 | ||||||||||||||||
Molecular Weight | 329.4 g/mol | ||||||||||||||||
IUPAC Name | cyclopentyl-[2-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl]methanone | ||||||||||||||||
Standard InChI | InChI=1S/C20H27NO3/c22-19(16-5-1-2-6-16)18-8-4-3-7-17(18)15-21-11-9-20(10-12-21)23-13-14-24-20/h3-4,7-8,16H,1-2,5-6,9-15H2 | ||||||||||||||||
Standard InChIKey | HNXLUGVTJQQVMQ-UHFFFAOYSA-N | ||||||||||||||||
SMILES | C1CCC(C1)C(=O)C2=CC=CC=C2CN3CCC4(CC3)OCCO4 | ||||||||||||||||
Canonical SMILES | C1CCC(C1)C(=O)C2=CC=CC=C2CN3CCC4(CC3)OCCO4 | ||||||||||||||||
PubChem Compound | 24725397 | ||||||||||||||||
Last Modified | Aug 16 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume